molecular formula C11H10FNO2 B2514789 2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene CAS No. 1226204-44-9

2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene

Cat. No.: B2514789
CAS No.: 1226204-44-9
M. Wt: 207.204
InChI Key: OUJLRVMMKLTMSG-UHFFFAOYSA-N
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Description

2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene is an organic compound characterized by the presence of a fluorine atom, an isocyanate group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitroanisole and cyclopropylamine.

    Nitration: The first step involves the nitration of 2-fluoro-4-nitroanisole to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Cyclopropylation: The amine group is then reacted with cyclopropylamine to introduce the cyclopropyl group.

    Isocyanation: Finally, the amine group is converted to an isocyanate group using phosgene or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

    Addition Reactions: The isocyanate group can undergo addition reactions with nucleophiles such as amines and alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Addition Reactions: Amines or alcohols in the presence of a catalyst can facilitate addition to the isocyanate group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Addition Products: Urea derivatives or carbamates can be formed from addition reactions with amines or alcohols.

    Oxidation and Reduction Products: Different oxidation states of the compound can be achieved, leading to various oxidized or reduced products.

Scientific Research Applications

2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene involves its interaction with molecular targets such as enzymes and proteins. The isocyanate group can react with nucleophilic sites on proteins, leading to covalent modification and inhibition of enzyme activity. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-isocyanatoanisole: Similar structure but lacks the cyclopropyl group.

    4-Methoxyphenyl isocyanate: Lacks the fluorine and cyclopropyl groups.

    2-Fluoro-4-nitroanisole: Precursor in the synthesis, lacks the isocyanate and cyclopropyl groups.

Uniqueness

2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

2-fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-15-10-3-2-8(6-9(10)12)11(4-5-11)13-7-14/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJLRVMMKLTMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC2)N=C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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